molecular formula C10H7BrN2O B2416817 5-Bromoquinoline-8-carboxamide CAS No. 1823338-54-0

5-Bromoquinoline-8-carboxamide

Cat. No.: B2416817
CAS No.: 1823338-54-0
M. Wt: 251.083
InChI Key: DJOBAKUSXSCERU-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-carboxamide: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.083 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromoquinoline-8-carboxamide, often involves classical methodologies such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods are frequently modified to improve efficiency and reduce environmental impact. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored .

Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source, is one example of an eco-friendly approach to synthesizing these compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are typically employed.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Chemistry: 5-Bromoquinoline-8-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structure-activity relationship (SAR) studies help identify promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 8-Quinolinecarboxamide
  • 5,7-Dibromo-8-hydroxyquinoline
  • 5-Bromo-8-quinolinecarboxamide

Comparison: Compared to other similar compounds, 5-Bromoquinoline-8-carboxamide is unique due to its specific bromine substitution at the 5-position and the carboxamide group at the 8-position . These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromoquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBAKUSXSCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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